molecular formula C25H23N5O4 B2426678 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate CAS No. 403731-98-6

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Cat. No. B2426678
CAS RN: 403731-98-6
M. Wt: 457.49
InChI Key: OFHPOESNWYHMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used as building blocks in medicinal chemistry .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of the nitrogen atoms can result in interesting chemical properties, such as the ability to act as a base and form hydrogen bonds .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the nitrogen atoms and the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole ring can result in the compound being a base and being able to form hydrogen bonds .

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention for their antiviral potential. Specifically, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibit inhibitory activity against influenza A. Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising results with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

Antimalarial Activity

Although not directly related to the mentioned compound, indole derivatives have been investigated for their antimalarial effects. They may interfere with Plasmodium parasites’ survival and replication, offering hope for malaria treatment.

Future Directions

Pyrazoles are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activity, and developing new pyrazole-based drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol, which is synthesized from 2-hydroxybenzaldehyde, p-toluidine, malononitrile, and ammonium acetate. The second intermediate is morpholine-4-carboxylic acid, which is synthesized from morpholine and chloroacetic acid. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "p-toluidine", "malononitrile", "ammonium acetate", "morpholine", "chloroacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Synthesis of 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol", "a. Dissolve 2-hydroxybenzaldehyde (1.0 equiv), p-toluidine (1.2 equiv), and malononitrile (1.2 equiv) in ethanol.", "b. Add ammonium acetate (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the resulting solid and wash with ethanol to obtain the product.", "Step 2: Synthesis of morpholine-4-carboxylic acid", "a. Dissolve morpholine (1.0 equiv) in water.", "b. Add chloroacetic acid (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Adjust the pH of the reaction mixture to 7 using sodium hydroxide.", "d. Filter the resulting solid and wash with water to obtain the product.", "Step 3: Coupling of intermediates", "a. Dissolve 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol (1.0 equiv) and morpholine-4-carboxylic acid (1.2 equiv) in dichloromethane.", "b. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the resulting solid and wash with dichloromethane to obtain the final product." ] }

CAS RN

403731-98-6

Product Name

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Molecular Formula

C25H23N5O4

Molecular Weight

457.49

IUPAC Name

[2-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C25H23N5O4/c1-15-6-8-16(9-7-15)22-21-20(18(14-26)23(27)34-24(21)29-28-22)17-4-2-3-5-19(17)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)

InChI Key

OFHPOESNWYHMFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OC(=O)N5CCOCC5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.